4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
4-((Naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a tetrahydroquinazolinone derivative featuring a sulfur-linked naphthalene substituent and a pyridinylmethyl group at the 1-position. The naphthalenylmethylthio group introduces aromatic bulk and lipophilicity, while the pyridinylmethyl substituent may enhance solubility and hydrogen-bonding capacity. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.
Properties
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25-27-24(30-17-20-10-5-9-19-8-1-2-11-21(19)20)22-12-3-4-13-23(22)28(25)16-18-7-6-14-26-15-18/h1-2,5-11,14-15H,3-4,12-13,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVLZJVFAOHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core substituted with a naphthalenylmethyl thio group and a pyridinylmethyl moiety.
Research indicates that compounds similar to this quinazoline derivative exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives are known to inhibit specific kinases involved in cancer progression. The presence of the naphthalene and pyridine substituents may enhance the binding affinity to these targets.
- Antimicrobial Properties : There is evidence suggesting that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some studies have indicated that quinazoline derivatives can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Biological Activity Data
Case Studies
-
Anticancer Study :
A study evaluated the anticancer effects of quinazoline derivatives on HeLa cells. The results demonstrated that these compounds induced apoptosis through both extrinsic and intrinsic pathways. The mechanism involved modulation of key signaling molecules such as caspases and Bcl-2 family proteins. -
Antimicrobial Evaluation :
In vitro tests were conducted to assess the antimicrobial efficacy of related thiazolidinone derivatives. Compounds showed promising activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL. The compound's structure was noted to contribute significantly to its antimicrobial activity. -
Anti-inflammatory Research :
A recent investigation into the anti-inflammatory properties revealed that quinazoline derivatives could significantly lower levels of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in macrophage cell lines, indicating potential therapeutic applications in chronic inflammatory conditions.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Impact on Properties
Q & A
Q. Table 1: Comparison of Synthetic Methods
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Structural confirmation requires a combination of:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₃N₃OS requires m/z 413.1564) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
How can reaction conditions be optimized to address low yields during synthesis?
Advanced Research Question
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation, while ethanol minimizes side products during cyclization .
- Catalyst Screening : TBAB improves alkylation efficiency by stabilizing transition states .
- Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) prevents decomposition of thermally labile intermediates .
- In Situ Monitoring : TLC or HPLC tracking identifies incomplete steps, enabling mid-reaction adjustments .
How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions (e.g., unexpected NMR shifts or MS fragments) may stem from tautomerism or impurities. Methodological approaches include:
- 2D NMR Techniques : COSY and HSQC clarify proton-carbon correlations, distinguishing tautomeric forms .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) suppress solvent peaks in crowded spectral regions .
- Comparative Analysis : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with validated spectra .
What computational and experimental methods are used to predict or validate biological target interactions?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase enzymes, leveraging the compound’s quinazolinone core for π-π stacking .
- SAR Studies : Modifying substituents (e.g., replacing naphthalenyl with fluorophenyl) and testing activity in enzyme inhibition assays reveal critical pharmacophores .
- In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) validate cytotoxicity hypotheses .
How do substituent modifications influence the compound’s physicochemical properties?
Advanced Research Question
- LogP Optimization : Replacing the naphthalenyl group with a pyridinyl moiety reduces hydrophobicity (calculated via ChemDraw), improving aqueous solubility .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show that electron-withdrawing groups (e.g., -CF₃) enhance oxidative stability in the tetrahydroquinazolinone ring .
What strategies are recommended for scaling up synthesis without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
